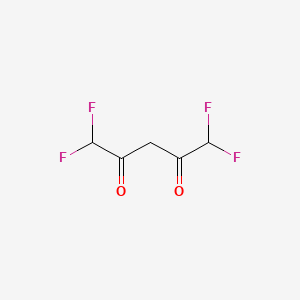

1,1,5,5-Tetrafluoropentane-2,4-dione

描述

属性

IUPAC Name |

1,1,5,5-tetrafluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F4O2/c6-4(7)2(10)1-3(11)5(8)9/h4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTDMWQQHZSARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)F)C(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505345 | |

| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70086-62-3 | |

| Record name | 1,1,5,5-Tetrafluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,5,5-Tetrafluoro-2,4-pentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Synthetic Routes and Reaction Data

| Method | Fluorinating Agent | Conditions | Yield | Notes |

|---|---|---|---|---|

| Direct fluorination of pentane-2,4-dione | Sulfur tetrafluoride (SF4) | 20 °C, 3–40 h, inert atmosphere | Up to 70% (mixture of fluorinated products) | Longer reaction times and HF addition favor tetrafluorinated product formation; hazardous reagents require strict safety measures |

| Fluorination using diethylaminosulfur trifluoride (DAST) | DAST | Room temperature to 50 °C, several hours | Moderate yields (~9% crude yield in some cases) | Requires careful monitoring by ^19F NMR; purification can be challenging due to impurities |

| Industrial continuous flow fluorination | SF4 or other fluorinating agents | Controlled temperature and pressure, continuous flow | High yield and purity | Enhanced safety and scalability; optimized for industrial production |

Research Findings and Mechanistic Insights

- The fluorination process involves nucleophilic substitution at the terminal carbons, where fluorine atoms replace hydrogens.

- The presence of fluorine atoms increases the electrophilicity of the carbonyl carbons, stabilizing the diketone structure during fluorination.

- Reaction monitoring by ^19F NMR spectroscopy is essential to track conversion and optimize reagent addition.

- Attempts to purify crude products by flash chromatography often result in low recovery due to the compound’s sensitivity and presence of impurities.

- Alternative synthetic strategies involve the use of fluorinated precursors or stepwise introduction of fluorine atoms to improve selectivity and yield.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | Pentane-2,4-dione |

| Fluorinating Agents | Sulfur tetrafluoride (SF4), Diethylaminosulfur trifluoride (DAST) |

| Temperature Range | 20 °C to 50 °C |

| Reaction Time | 3 to 40 hours |

| Atmosphere | Inert (e.g., nitrogen or argon) |

| Purification Methods | Distillation, recrystallization, flash chromatography (limited success) |

| Yield Range | 9% (laboratory scale) to 70% (optimized conditions) |

| Analytical Monitoring | ^19F NMR spectroscopy |

化学反应分析

Types of Reactions: 1,1,5,5-Tetrafluoropentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Fluorinated carboxylic acids.

Reduction: Fluorinated alcohols or hydrocarbons.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

1,1,5,5-Tetrafluoropentane-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.

作用机制

The mechanism of action of 1,1,5,5-tetrafluoropentane-2,4-dione involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of enzyme activity, depending on the context of its use .

相似化合物的比较

Structural and Functional Differences

Fluorination Pattern: The tetrafluorinated aliphatic chain in this compound provides stronger electron-withdrawing effects compared to the cyclic 2,2-Difluorocyclohexane-1,3-dione or aryl-fluorinated analogs. This enhances its utility in stabilizing metal complexes or facilitating fluorination reactions . NSC777205 and NSC777207 (benzoxazinediones from ) are structurally distinct, featuring fused aromatic rings and aryl fluorine.

Purity and Availability :

- This compound is consistently available at 98% purity, outperforming 2,2-Difluorocyclohexane-1,3-dione (95%) in consistency, which may influence reproducibility in sensitive syntheses .

Applications :

- Cyclic fluorinated diones (e.g., 2,2-Difluorocyclohexane-1,3-dione) are preferred for rigid ligand architectures, whereas aryl-fluorinated diones (e.g., 1-(4-Fluorophenyl)-4-methylpentane-1,3-dione) are leveraged in aromatic coupling reactions .

- NSC777205 exemplifies pharmaceutical exploration of dione derivatives, contrasting with the industrial focus on this compound for chemical synthesis .

Key Research Findings

- Industrial Utility : The high purity and commercial accessibility of this compound make it a staple in fluorinated ligand synthesis, whereas analogs like 2,2-Difluorocyclohexane-1,3-dione require custom synthesis for niche applications .

生物活性

1,1,5,5-Tetrafluoropentane-2,4-dione (TFPD) is a fluorinated diketone that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This compound is notable for its ability to engage in diverse chemical reactions, which may lead to significant biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and other scientific domains.

- Molecular Formula : C5H4F4O2

- Molecular Weight : 174.08 g/mol

- IUPAC Name : this compound

- Structure : The compound features two keto groups and four fluorine substituents that enhance its electrophilic character.

Mechanism of Biological Activity

TFPD's biological activity can be attributed to its electrophilic nature. The presence of fluorine atoms increases the reactivity of the carbonyl groups, allowing TFPD to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in biomolecular structures and functions, potentially resulting in various biological effects.

Mechanistic Pathways

- Electrophilic Addition : TFPD can add to nucleophilic sites on proteins or nucleic acids.

- Nucleophilic Substitution : The fluorine atoms can be replaced by other nucleophiles under specific conditions, altering the compound's properties and interactions.

Antiviral Activity

Research indicates that TFPD exhibits potential as an inhibitor of viral replication. A study highlighted its use in developing compounds that target human immunodeficiency virus (HIV) replication pathways. The compound was shown to interact effectively with key viral enzymes, suggesting a role as a therapeutic agent against HIV .

Anticancer Properties

TFPD has been investigated for its chemopreventive potential, particularly in skin cancer models. In vitro studies have demonstrated that TFPD can modulate signaling pathways associated with cancer cell proliferation and apoptosis . The compound's ability to influence cyclooxygenase (COX) enzymes has been linked to its anticancer effects.

Case Study 1: HIV Inhibition

In a controlled study involving the synthesis of TFPD derivatives, researchers found that certain modifications enhanced antiviral activity against HIV. These derivatives showed improved binding affinity to viral targets compared to the parent compound. This suggests that TFPD could be a scaffold for developing new antiretroviral drugs .

Case Study 2: Skin Cancer Prevention

A comparative study assessed the efficacy of TFPD in preventing skin cancer in murine models. The results indicated a significant reduction in tumor incidence when treated with TFPD compared to controls. This effect was attributed to the compound's ability to inhibit COX-2 expression and subsequent inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C5H4F4O2 | Antiviral, Anticancer |

| 1,1,1,5,5-Hexafluoropentane-2,4-dione | C5H3F6O2 | Anticancer |

| 2,4-Pentanedione | C5H8O2 | Limited biological activity |

常见问题

Q. How can researchers optimize the synthesis of 1,1,5,5-Tetrafluoropentane-2,4-dione using statistical experimental design?

Methodological Answer: Optimizing synthesis requires systematic screening of variables (e.g., temperature, stoichiometry, catalyst loading). Factorial design (full or fractional) minimizes experimental runs while identifying critical parameters. For example, orthogonal arrays can isolate interactions between fluorination agents and solvent polarity . Regression analysis models yield predictive equations for yield optimization, with validation via ANOVA to confirm significance (e.g., R² > 0.9). Post-optimization, confirmatory runs ensure reproducibility under scaled conditions.

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and fluorine substitution patterns. Use single-crystal studies at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement parameters (R factor < 0.05) ensure accuracy in bond-length measurements (mean C–C = 0.002 Å) .

- NMR/FTIR : ¹⁹F NMR identifies fluorine environments, while FTIR confirms diketone C=O stretches (~1700 cm⁻¹) and fluorinated C–F bonds (~1200 cm⁻¹). Compare with PubChem spectral data for validation .

Q. What are the solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Test in polar (e.g., acetone, DMSO) vs. non-polar solvents (hexane). Fluorine substituents increase hydrophobicity, but diketone groups enhance solubility in acetone (logP ≈ 2.1) .

- Stability : Store under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis. Monitor decomposition via GC-MS or TGA (weight loss >5% at 100°C indicates instability) .

Advanced Research Questions

Q. How does fluorination impact the compound’s reactivity in coordination chemistry or ligand design?

Methodological Answer: Fluorine’s electron-withdrawing effect enhances Lewis acidity at the diketone oxygen, enabling chelation with transition metals (e.g., Cu²⁺, Fe³⁺). Conduct titration experiments with UV-Vis spectroscopy to determine binding constants (Kₐ). Compare with non-fluorinated analogs (e.g., acetylacetone) to quantify fluorination’s role in stabilizing metal-ligand complexes .

Q. Can this compound be applied in membrane technology or renewable fuel systems?

Methodological Answer:

- Membrane separation : Incorporate into polymer matrices (e.g., PVDF) and test gas permeability (CO₂/N₂ selectivity) using pressure decay experiments. Fluorine improves thermal stability (>200°C) and chemical resistance .

- Fuel additives : Evaluate combustion efficiency in model systems (e.g., bomb calorimetry). Fluorinated diketones may reduce soot formation in alternative fuels .

Q. What computational modeling approaches predict its behavior in complex reaction systems?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study fluorine’s electronic effects. Simulate reaction pathways (e.g., keto-enol tautomerism) with activation barriers .

- COMSOL Multiphysics : Model mass transfer in reactor designs (e.g., packed-bed vs. CSTR) to predict yield under flow conditions .

Q. How does this compound interact with indoor surfaces or environmental interfaces?

Methodological Answer:

- Adsorption studies : Use quartz crystal microbalance (QCM) to measure uptake on SiO₂ or TiO₂ surfaces. Fluorine’s hydrophobicity reduces physisorption (<10 ng/cm²) .

- Oxidation pathways : Expose to ozone/UV and analyze degradation products via LC-HRMS. Identify intermediates (e.g., trifluoroacetic acid) to assess environmental persistence .

Safety and Compliance

Q. What safety protocols are critical for handling fluorinated diketones?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。